- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Cas no 914913-88-5 (Palomid 529)

Palomid 529 structure
Nome del prodotto:Palomid 529
Numero CAS:914913-88-5
MF:C24H22O6
MW:406.427887439728
MDL:MFCD18633224
CID:822503
PubChem ID:11998575
Palomid 529 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Palomid 529
- Palomid 529 (P529)
- 8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one
- 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
- P529
- P-529
- Palomid 529,P529
- Palomid-529
- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one
- SG 00529
- Palomid529
- AK160239
- 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-6H-benzo[c]chromen-6-one
- 6H-Dibenzo(b,d)pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-
- 6H-Dibenzo[b,d]pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3
- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one (ACI)
- 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-benzo[c]chromen-6-one
- DFN 529
- P 529
- RES 529
- CHEMBL2141712
- CS-0258
- AC-31523
- DB12812
- HMS3673G05
- BCP02474
- EX-A254
- AKOS024463339
- J-519339
- BRD-A50998626-001-02-1
- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
- HMS3655L14
- NSC-801008
- 914913-88-5
- BCP9001049
- AS-16573
- 3-(4-methoxybenzyloxy)-8-(1-hydroxyethyl)-2-methoxy-6H-benzo[c]chromen-6-one
- MFCD18633224
- Palomid 529 (P529)?
- 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6h-dibenzo(b,d)pyran-6-one
- XV9409EWG4
- NSC775306
- NCGC00263125-10
- NCGC00263125-01
- SDCCGSBI-0654446.P001
- CCG-268719
- Q27294013
- SW219676-1
- SMR004702956
- NSC801008
- RES-529
- UNII-XV9409EWG4
- SCHEMBL290034
- Palomid 529 (P-529, SG00-529)
- 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one
- GLXC-03197
- SG00529
- SG-00529
- 8-(1-hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one
- BCPP000131
- SB16564
- 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6H-benzo(c)chromen-6-one
- DTXSID601026005
- 8-(1-HYDROXYETHYL)-2-METHOXY-3-[(4-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE
- s2238
- NSC-775306
- MLS006011187
- HY-14581
-
- MDL: MFCD18633224
- Inchi: 1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3
- Chiave InChI: YEAHTLOYHVWAKW-UHFFFAOYSA-N
- Sorrisi: O=C1C2C(=CC=C(C(C)O)C=2)C2C(=CC(=C(C=2)OC)OCC2C=CC(OC)=CC=2)O1
Proprietà calcolate
- Massa esatta: 406.14200
- Massa monoisotopica: 406.14163842g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 574
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 74.2
- XLogP3: 4
Proprietà sperimentali
- Densità: 1.280
- Solubilità: DMSO: soluble10mg/mL, clear
- PSA: 78.13000
- LogP: 4.59570
Palomid 529 Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H301
- Dichiarazione di avvertimento: P301+P310
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
- WGK Germania:3
- Codice categoria di pericolo: 22
- RTECS:HP8756500
-
Identificazione dei materiali pericolosi:
- PackingGroup:Ⅲ
- Classe di pericolo:6.1
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Palomid 529 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-14581-10mg |
Palomid 529 |
914913-88-5 | 99.47% | 10mg |
¥800 | 2024-05-24 | |
TRC | P165000-5mg |
Palomid 529 |
914913-88-5 | 5mg |
$81.00 | 2023-05-17 | ||
Ambeed | A602029-1mg |
8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one |
914913-88-5 | 98+% | 1mg |
$12.0 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364563A-50mg |
Palomid 529, |
914913-88-5 | ≥98% | 50mg |
¥7521.00 | 2023-09-05 | |
Ambeed | A602029-10mg |
8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one |
914913-88-5 | 98+% | 10mg |
$43.0 | 2025-02-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9788-500mg |
Palomid 529 |
914913-88-5 | 98% | 500mg |
¥19328.00 | 2023-09-09 | |
TRC | P165000-25mg |
Palomid 529 |
914913-88-5 | 25mg |
$328.00 | 2023-05-17 | ||
TRC | P165000-50mg |
Palomid 529 |
914913-88-5 | 50mg |
$586.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D297321-50mg |
8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one PaloMid 529 (P529) |
914913-88-5 | 98% | 50mg |
$420 | 2024-05-24 | |
S e l l e c k ZHONG GUO | S2238-10mg |
Palomid 529 (P529) |
914913-88-5 | 99.49% | 10mg |
¥1396.66 | 2023-09-18 |
Palomid 529 Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
2.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Picolinic acid , Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 90 °C
2.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt
3.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
5.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
5.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
5.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt
3.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
5.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
5.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
5.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
3.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
3.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
3.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
3.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt
2.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
4.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
4.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
4.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
5.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
4.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
4.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
4.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
5.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Palomid 529 Raw materials
- 4-Methoxybenzyl alcohol
- Pyridine, 2-(4-methoxyphenoxy)-
- 6H-Dibenzo[b,d]pyran-6-one, 8-acetyl-3-hydroxy-2-methoxy-
- [1,1'-Biphenyl]-2-carboxamide, 4-acetyl-N-(1,1-dimethylethyl)-5'-methoxy-4'-[(4-methoxyphenyl)methoxy]-2'-(2-pyridinyloxy)-
- [1,1'-Biphenyl]-2-carboxamide, 4-acetyl-N-(1,1-dimethylethyl)-4'-iodo-5'-methoxy-2'-(2-pyridinyloxy)-
- Benzamide, 3-acetyl-N-(1,1-dimethylethyl)-
- 4-Methoxybenzyl bromide
- 2-Bromopyridine
- Mequinol
- Pyridine, 2-(3-iodo-4-methoxyphenoxy)-
- 6H-Dibenzo[b,d]pyran-6-one, 8-acetyl-2-methoxy-3-[(4-methoxyphenyl)methoxy]-
Palomid 529 Preparation Products
Palomid 529 Letteratura correlata
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
914913-88-5 (Palomid 529) Prodotti correlati
- 2229157-53-1(methyl 5-(but-3-yn-2-yl)-1-methyl-1H-pyrazole-3-carboxylate)
- 57079-99-9(5-(ethylsulfanyl)pent-1-yne)
- 476459-04-8(2-(3,4-dimethoxyphenyl)-N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide)
- 2355428-89-4(rac-(1r,4r)-4-methylcyclohexylmethanesulfonyl chloride, trans)
- 1016493-85-8(3-(3-carbamoylphenoxy)propanoic acid)
- 898778-34-2(5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene)
- 2172506-73-7(2-{(5-ethylfuran-2-yl)methylsulfanyl}acetaldehyde)
- 2680874-76-2(1-Acetyl-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid)
- 1806044-39-2(6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile)
- 2138055-61-3(5-(5-bromo-2,2-dimethylcyclohexyl)-1-methyl-1H-imidazole)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:914913-88-5)Palomid 529

Purezza:99%/99%
Quantità:100mg/250mg
Prezzo ($):211.0/357.0